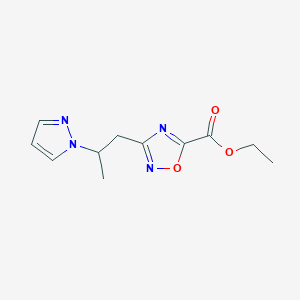

Ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate

CAS No.:

Cat. No.: VC13340419

Molecular Formula: C11H14N4O3

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14N4O3 |

|---|---|

| Molecular Weight | 250.25 g/mol |

| IUPAC Name | ethyl 3-(2-pyrazol-1-ylpropyl)-1,2,4-oxadiazole-5-carboxylate |

| Standard InChI | InChI=1S/C11H14N4O3/c1-3-17-11(16)10-13-9(14-18-10)7-8(2)15-6-4-5-12-15/h4-6,8H,3,7H2,1-2H3 |

| Standard InChI Key | UUYCZEOKKKUUOK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NC(=NO1)CC(C)N2C=CC=N2 |

| Canonical SMILES | CCOC(=O)C1=NC(=NO1)CC(C)N2C=CC=N2 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three distinct components:

-

1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and bioisosteric equivalence to ester and amide groups .

-

2-(1H-Pyrazol-1-yl)propyl Side Chain: A propyl linker connecting the oxadiazole ring to a pyrazole moiety, a nitrogen-rich heterocycle frequently employed in drug design due to its hydrogen-bonding capacity and structural rigidity .

-

Ethyl Ester Group: A carboxylate ester at the 5-position of the oxadiazole, enhancing lipophilicity and influencing pharmacokinetic properties .

Physicochemical Properties

Based on structural analogs and computational predictions :

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 250.26 g/mol |

| Exact Mass | 250.1066 Da |

| LogP (Partition Coefficient) | 1.8 (estimated) |

| Topological Polar Surface Area | 78.9 Ų |

The ethyl ester contributes to moderate lipophilicity (LogP ~1.8), suggesting balanced solubility in both aqueous and organic media. The polar surface area, influenced by the oxadiazole and pyrazole nitrogens, indicates potential for membrane permeability and oral bioavailability .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of ethyl 3-(2-(1H-pyrazol-1-yl)propyl)-1,2,4-oxadiazole-5-carboxylate can be conceptualized through two key disconnections:

-

Oxadiazole Ring Formation: Cyclization of a nitrile and hydroxylamine intermediate.

-

Side Chain Introduction: Alkylation or nucleophilic substitution to attach the pyrazole-propyl group.

Oxadiazole Core Construction

A validated route for 1,2,4-oxadiazoles involves the reaction of amidoximes with activated carboxylic acid derivatives :

-

Amidoxime Preparation: Ethyl cyanoacetate reacts with hydroxylamine to form ethyl N-hydroxyacetimidamide.

-

Cyclization: Treatment with propionyl chloride derivatives under basic conditions yields the 1,2,4-oxadiazole ring.

Representative Reaction:

Side Chain Functionalization

The 3-position of the oxadiazole is functionalized via alkylation:

-

Propyl Linker Installation: Reaction of 3-chloro-1,2,4-oxadiazole with 1-(2-hydroxypropyl)-1H-pyrazole under Mitsunobu conditions.

-

Esterification: Ethyl ester formation via acid-catalyzed esterification of the intermediate carboxylic acid .

Key Intermediate:

Applications in Materials Science

Liquid Crystalline Behavior

1,2,4-Oxadiazoles with alkyl chains exhibit thermotropic liquid crystalline phases due to rigid-flexible molecular architecture . The pyrazole-propyl side chain in the target compound may promote smectic or nematic phase formation, useful in display technologies.

Energetic Materials

The high nitrogen content (22.4% by mass) and oxadiazole ring strain suggest potential as a high-energy-density material (HEDM). Analogous compounds achieve detonation velocities of 8.5 km/s, comparable to RDX .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume